(3R)-3-hydroxyoct-4-enoic acid
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Overview
Description
(3R)-3-Hydroxyoct-4-enoic acid: is a naturally occurring fatty acid derivative with significant biological and industrial relevance
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-hydroxyoct-4-enoic acid typically involves the chemical modification of simpler fatty acids. One common method is the oxidation of (3R)-3-hydroxyoctanoic acid using specific oxidizing agents under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using biotechnological methods. This involves the use of genetically modified microorganisms that can produce the compound through fermentation processes.
Chemical Reactions Analysis
(3R)-3-Hydroxyoct-4-enoic acid: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form its corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into its saturated analogs.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst.
Major Products Formed:
Oxidation: (3R)-3-hydroxyoctanoic acid.
Reduction: (3R)-3-hydroxyoctane.
Substitution: Bromo-(3R)-3-hydroxyoct-4-enoic acid.
Scientific Research Applications
(3R)-3-Hydroxyoct-4-enoic acid: has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its role in cell signaling and metabolism.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases.
Industry: Utilized in the production of bio-based materials and pharmaceuticals.
Mechanism of Action
(3R)-3-Hydroxyoct-4-enoic acid: is structurally similar to other fatty acid derivatives, such as (3R)-3-hydroxypent-4-enoic acid and (3R)-3-hydroxyoctanoic acid. its unique stereochemistry and functional groups contribute to its distinct biological and chemical properties.
Comparison with Similar Compounds
(3R)-3-Hydroxypent-4-enoic acid
(3R)-3-Hydroxyoctanoic acid
Properties
Molecular Formula |
C8H14O3 |
---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
(E,3R)-3-hydroxyoct-4-enoic acid |
InChI |
InChI=1S/C8H14O3/c1-2-3-4-5-7(9)6-8(10)11/h4-5,7,9H,2-3,6H2,1H3,(H,10,11)/b5-4+/t7-/m0/s1 |
InChI Key |
XWLRJZXXLLFLAS-KPJROHGDSA-N |
Isomeric SMILES |
CCC/C=C/[C@@H](CC(=O)O)O |
Canonical SMILES |
CCCC=CC(CC(=O)O)O |
Origin of Product |
United States |
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